molecular formula C6H8N2O4S2 B15241167 Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

Cat. No.: B15241167
M. Wt: 236.3 g/mol
InChI Key: QJNGZDUTESWHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the sulfamoyl and carboxylate groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H8N2O4S2

Molecular Weight

236.3 g/mol

IUPAC Name

ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11)

InChI Key

QJNGZDUTESWHDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.